Ethyl 1-phenylimidazole-4-carboxylate
Overview
Description
Ethyl 1-phenylimidazole-4-carboxylate (EPIC) is an important organic compound used in many scientific applications. EPIC is a derivative of imidazole, which is an aromatic heterocyclic compound containing five-membered rings of carbon and nitrogen. EPIC has been used in various research studies as a reagent, a catalyst, and a ligand for various biochemical and physiological processes. EPIC has also been used in laboratory experiments as a means to study the effects of various compounds on biological systems.
Scientific Research Applications
Synthetic Applications
- Synthesis of Pyrazole Derivatives : Ethyl 1-phenylimidazole-4-carboxylate has been used in the synthesis of pyrazole derivatives. For instance, Ashton and Doss (1993) demonstrated a regioselective route for synthesizing 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting the compound's utility in creating specific molecular structures (Ashton & Doss, 1993).
Biomedical Research
- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : In the context of HIV-1 treatment, ethyl 1-phenylimidazole-4-carboxylate derivatives have shown potential. De Martino et al. (2005) described novel imidazole derivatives as effective HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting their significance in antiviral research (De Martino et al., 2005).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors in Industrial Processes : Ethyl 1-phenylimidazole-4-carboxylate derivatives have applications in material science, particularly as corrosion inhibitors. Dohare et al. (2017) researched pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, for their efficiency in inhibiting corrosion in mild steel, a vital aspect in industrial processes (Dohare et al., 2017).
Pharmaceutical Research
- Potential in Drug Synthesis : The compound's derivatives have been explored for their potential in synthesizing various drugs. For example, Kasture et al. (2005) studied the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound in the production of the drug doxazosin mesylate, showcasing the compound's relevance in pharmaceutical synthesis (Kasture et al., 2005).
Crystallography and Molecular Studies
- Structural and Molecular Analysis : Ethyl 1-phenylimidazole-4-carboxylate has also been a subject of structural and molecular studies. For instance, Arumugamet al. (2010) investigated the crystal structure of ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate, a related compound, providing insights into its molecular geometry and interactions. This type of research is crucial for understanding the physical and chemical properties of these compounds (Arumugam et al., 2010).
Chemical Intermediates in Synthesis
- Formation of Chiral Compounds : Ethyl 1-phenylimidazole-4-carboxylate derivatives have been used in the synthesis of chiral compounds. For instance, research has focused on synthesizing specific pyrazole derivatives from these compounds, which are important in various chemical synthesis processes (Viveka et al., 2016).
properties
IUPAC Name |
ethyl 1-phenylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVMOBDGJNNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466899 | |
Record name | Ethyl 1-phenylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-phenylimidazole-4-carboxylate | |
CAS RN |
197079-08-6 | |
Record name | Ethyl 1-phenylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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